(E)-5-(((4-ethoxyphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)iminomethyl]-4-hydroxy-3-pentyl-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-3-5-6-11-19-16(20)15(23-17(19)22)12-18-13-7-9-14(10-8-13)21-4-2/h7-10,12,20H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUOLRGMHBXZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone core, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties. The presence of the 4-ethoxyphenyl group is significant as it may enhance the lipophilicity and bioactivity of the compound.
Antitumor Activity
Research indicates that thiazolidinone derivatives exhibit notable antitumor properties. A study conducted on various thiazolidinones demonstrated that compounds with similar structures to (E)-5-(((4-ethoxyphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one showed significant cytotoxic effects against human cancer cell lines. For instance, compounds were tested against colon carcinoma (LOVO) and leukemia cell lines (CEM), exhibiting IC50 values in the low micromolar range .
The mechanism of action for thiazolidinone derivatives typically involves the induction of apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of various signaling pathways such as the MAPK/ERK pathway. The specific interactions of This compound with these pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential.
Anti-inflammatory Properties
In addition to antitumor activity, thiazolidinones have been reported to possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests a dual role in both cancer therapy and inflammatory conditions.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various thiazolidinone derivatives, including those structurally related to This compound . The results showed that compounds with ethoxy substitutions exhibited enhanced cytotoxicity compared to their counterparts without such modifications. The study highlighted the importance of structural diversity in optimizing biological activity .
Study 2: Inflammation Models
Another investigation utilized animal models to assess the anti-inflammatory effects of thiazolidinone derivatives. The results indicated a significant reduction in edema and inflammatory markers when treated with compounds similar to This compound . This supports the hypothesis that these compounds can serve as potential therapeutic agents for inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of This compound , a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Thiazolidinone A | Structure A | No ethoxy group | Moderate cytotoxicity |
| Thiazolidinone B | Structure B | Fluoro substitution | High anti-inflammatory activity |
| Thiazolidinone C | Structure C | Methyl substitution | Low cytotoxicity |
This table illustrates how variations in substituents can influence biological activity, emphasizing the potential advantages of ethoxy substitution in enhancing both antitumor and anti-inflammatory effects.
Comparison with Similar Compounds
Core Structure Variations
The target compound’s 2-thioxothiazolidin-4-one core differs from analogs such as:
- Thiazolidine-2,4-diones (TZDs) (e.g., (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione): The 2,4-dione moiety increases hydrogen-bonding capacity compared to the thioxo group, which may alter target interactions .
Table 1: Core Structure Comparison
| Compound Class | Core Structure | Key Features |
|---|---|---|
| 2-Thioxothiazolidin-4-one | Thiazolidinone with 2-thioxo | Enhanced electron-withdrawing effect |
| Thiazol-4(5H)-one | Unsaturated thiazole ring | Planar structure, reduced steric hindrance |
| Thiazolidine-2,4-dione (TZD) | Two carbonyl groups | Strong hydrogen-bonding potential |
Substituent Effects
4-Ethoxyphenyl Group
The 4-ethoxyphenyl substituent is shared with TZD derivatives in melanoma studies, where it improves selectivity for cells with active ERK signaling . This group’s ethoxy moiety may enhance membrane permeability due to increased lipophilicity, a trait critical for anticancer activity.
Alkyl Chains
The 3-pentyl chain in the target compound contrasts with shorter alkyl or aromatic substituents in analogs (e.g., methyl or benzylidene groups in ). Longer alkyl chains like pentyl may improve bioavailability by modulating logP values, though excessive hydrophobicity could reduce solubility .
Table 2: Substituent Impact on Bioactivity
Configuration and Stereoelectronic Effects
The (E)-configuration of the target compound’s methylene group may induce distinct spatial arrangements compared to (Z)-isomers prevalent in literature (e.g., ’s (Z)-benzylidene derivatives). The E geometry could sterically hinder interactions with flat binding pockets, whereas Z isomers might favor π-π stacking with aromatic residues . The thioxo group’s electronegativity may also weaken hydrogen bonding compared to TZD’s dione groups but enhance resonance stabilization within the ring.
Q & A
Q. What is the standard synthetic route for (E)-5-(((4-ethoxyphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one?
The compound is synthesized via a base-catalyzed condensation reaction between 3-pentyl-2-thioxothiazolidin-4-one and 4-ethoxybenzaldehyde derivatives. Typical conditions involve refluxing in ethanol or methanol with NaOH or KOH as a base. Reaction progress is monitored by TLC, and the product is purified via recrystallization from a DMF-EtOH (1:1) mixture .
Q. How is the structural identity of this compound validated post-synthesis?
X-ray crystallography is the gold standard for confirming the (E)-configuration and molecular geometry. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze crystallographic data. Complementary techniques include H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .
Q. What are the primary biological activities associated with this thioxothiazolidinone derivative?
Preliminary screenings focus on antibacterial, antifungal, and anticancer properties. For example, antibacterial activity is tested via the well diffusion method against strains like S. aureus and E. coli, with zone-of-inhibition measurements . Anticancer potential is assessed through cell viability assays (e.g., MTT) on melanoma or carcinoma cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves varying catalysts (e.g., piperidine vs. triethylamine), solvents (polar aprotic vs. protic), and temperature. Design of Experiments (DoE) methodologies, such as response surface modeling, help identify critical parameters. Purity is enhanced via column chromatography with gradients of ethyl acetate/hexane or preparative HPLC .
Q. What structural modifications enhance selectivity in inhibiting BRAF-mutated melanoma cells?
Structure-Activity Relationship (SAR) studies focus on substituents at the 3-pentyl and 4-ethoxyphenyl positions. For instance:
- Replacing the pentyl chain with branched alkyl groups improves lipid solubility and membrane permeability.
- Introducing electron-withdrawing groups (e.g., -Cl, -NO) on the phenyl ring enhances BRAF kinase inhibition. Docking studies using Autodock Vina or Schrödinger Suite validate interactions with the ATP-binding pocket of BRAF V600E mutants .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., nutrient media pH, cell passage number) or compound stability. Mitigation strategies include:
- Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validating results with orthogonal assays (e.g., MIC vs. time-kill curves for antibiotics).
- Purity reassessment via HPLC-UV/ELSD to rule out degradation products .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
In silico tools like SwissADME and ProTox-II estimate parameters:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- CYP450 inhibition: Assessed using docking against CYP3A4/2D6 isoforms.
- hERG liability: Predicted via QSAR models to flag cardiotoxicity risks. Molecular dynamics (MD) simulations (e.g., GROMACS) further evaluate target binding stability .
Q. How are crystallographic disorders addressed in refining the compound’s structure?
Disorders in the pentyl chain or ethoxyphenyl group are resolved using SHELXL’s PART and SUMP instructions. High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection reduce thermal motion artifacts. Twinning is corrected with TWIN/BASF commands .
Q. What analytical challenges arise in assessing enantiomeric purity, and how are they resolved?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers. CD spectroscopy or X-ray crystallography with Flack parameter calculation confirms absolute configuration. For trace impurities (<1%), LC-MS/MS with MRM mode provides sensitivity .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
Stability is assessed in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C. Degradation products are identified via LC-QTOF-MS. For unstable compounds, prodrug strategies (e.g., esterification of the thioxo group) or nanoformulation (liposomes) enhance bioavailability .
Methodological Notes
- Crystallographic Software: SHELXL (refinement), Olex2 (structure solution), ORTEP-3 (visualization) .
- Biological Assays: Follow CLSI guidelines for reproducibility; include positive controls (e.g., cisplatin for anticancer assays) .
- Computational Workflows: Combine molecular docking (AutoDock), MD simulations (NAMD), and free-energy calculations (MM-PBSA) for robust predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
